(2-Tert-butylphenyl)methanamine
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Overview
Description
(2-Tert-butylphenyl)methanamine: is an organic compound with the molecular formula C11H17N It is a primary amine where the amino group is attached to a benzene ring substituted with a tert-butyl group at the ortho position
Scientific Research Applications
Chemistry:
Building Block: (2-Tert-butylphenyl)methanamine is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine:
HIV-Integrase Inhibitors:
Industry:
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the methods to synthesize (2-Tert-butylphenyl)methanamine involves the Suzuki-Miyaura coupling reaction.
Phase-Transfer Hofmann Carbylamine Reaction: Another method involves the Hofmann carbylamine reaction, where tert-butylamine reacts with chloroform in the presence of a strong base like sodium hydroxide and a phase-transfer catalyst.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Tert-butylphenyl)methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Mechanism of Action
The exact mechanism of action for (2-Tert-butylphenyl)methanamine in its various applications is not fully elucidated. as an amine, it can interact with various molecular targets through hydrogen bonding, nucleophilic attack, and coordination with metal centers in catalytic processes. These interactions can influence the reactivity and stability of the compound in different chemical environments.
Comparison with Similar Compounds
- (2-Tert-butylphenoxy)ethanamine
- (4-Tert-butylphenyl)methanamine
- (2-Phenyl-1,3-benzothiazol-5-yl)methanamine
Uniqueness:
- Steric Hindrance: The tert-butyl group provides significant steric hindrance, which can influence the reactivity and selectivity of (2-Tert-butylphenyl)methanamine in chemical reactions.
- Electronic Effects: The tert-butyl group can also donate electron density through hyperconjugation, affecting the electronic properties of the benzene ring and the amino group.
Properties
IUPAC Name |
(2-tert-butylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7H,8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXBTEAGMORKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91338-95-3 |
Source
|
Record name | (2-tert-butylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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